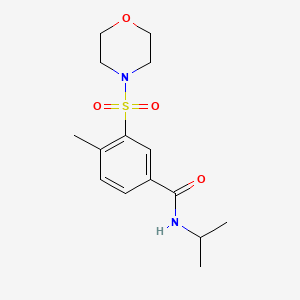
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2012 by researchers at GlaxoSmithKline and has since been studied extensively for its ability to selectively inhibit the activity of the histone demethylase JMJD3.
Mécanisme D'action
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide works by binding to the active site of JMJD3 and blocking its demethylase activity. This leads to an accumulation of H3K27me3, a histone modification associated with gene repression. The resulting changes in gene expression can have a range of effects, depending on the specific genes affected.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the cell type and context. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). It has also been shown to modulate the immune response by altering the expression of cytokines and other immune-related genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for JMJD3, which allows for precise modulation of gene expression. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation is that it may not be effective in all cell types or contexts, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several potential future directions for research on N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential therapeutic applications, particularly in cancer and autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression in different cell types and contexts. Finally, there is potential for the development of more potent and selective inhibitors of JMJD3 based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methylbenzoylmorpholine, which is then reacted with isopropylamine to produce this compound. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been used in a variety of scientific research applications, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of JMJD3, a histone demethylase that plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter the epigenetic landscape of cells and potentially modulate the expression of genes involved in various diseases.
Propriétés
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)16-15(18)13-5-4-12(3)14(10-13)22(19,20)17-6-8-21-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGZSBNSBPVEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5496494.png)
![2-(2,7-diazaspiro[4.5]dec-7-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5496504.png)
![2-[(4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5496509.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![2-[(2-{[2-(2-fluorophenoxy)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5496525.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)
![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)
![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)